molecular formula C8H10N2O3S B13277025 4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid

4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B13277025
M. Wt: 214.24 g/mol
InChI Key: ZHGSGGDZSMAILZ-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid is an organic compound that features a unique combination of an oxane ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of oxane derivatives with thiadiazole precursors under specific conditions. One common method involves the cyclization of oxane derivatives with thiadiazole-5-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A similar compound with an oxane ring but lacking the thiadiazole moiety.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

4-(Oxan-4-yl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the combination of the oxane and thiadiazole rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-(oxan-4-yl)thiadiazole-5-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c11-8(12)7-6(9-10-14-7)5-1-3-13-4-2-5/h5H,1-4H2,(H,11,12)

InChI Key

ZHGSGGDZSMAILZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(SN=N2)C(=O)O

Origin of Product

United States

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